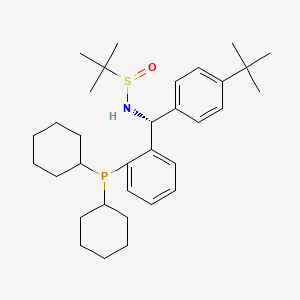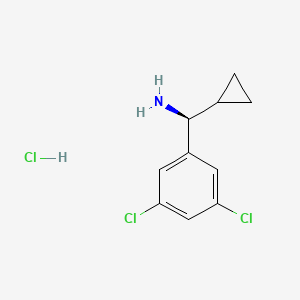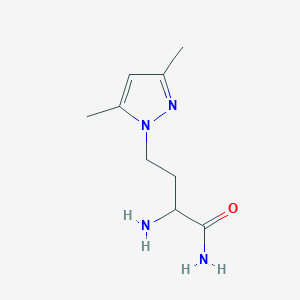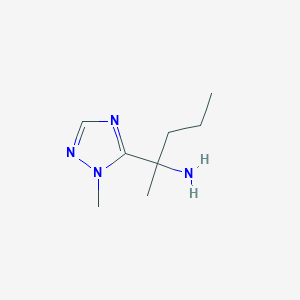
2-Chloro-3-isopropoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-isopropoxyphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of a chlorine atom and an isopropoxy group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isopropoxyphenol can be achieved through several methods. One common approach involves the reaction of 2-chlorophenol with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and energy consumption to enhance sustainability.
化学反应分析
Types of Reactions
2-Chloro-3-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-Chloro-3-isopropoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an antiseptic or disinfectant.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-3-isopropoxyphenol involves its interaction with cellular components. As a phenol derivative, it is believed to disrupt cell membranes by binding to proteins and lipids, leading to cell lysis. The chlorine atom enhances its reactivity, making it effective against a broad spectrum of microorganisms.
相似化合物的比较
Similar Compounds
2-Chlorophenol: Lacks the isopropoxy group, making it less hydrophobic.
3-Isopropoxyphenol: Lacks the chlorine atom, resulting in different reactivity.
4-Chloro-3-isopropoxyphenol: Similar structure but with the chlorine atom in a different position.
Uniqueness
2-Chloro-3-isopropoxyphenol is unique due to the combined presence of the chlorine atom and the isopropoxy group, which confer distinct chemical and biological properties
属性
分子式 |
C9H11ClO2 |
|---|---|
分子量 |
186.63 g/mol |
IUPAC 名称 |
2-chloro-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11ClO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 |
InChI 键 |
VAAJKJOCDNKDII-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=CC(=C1Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)







![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)


